molecular formula C21H29ClN2O2 B607040 Decloxizine hydrochloride CAS No. 1263283-80-2

Decloxizine hydrochloride

Katalognummer: B607040
CAS-Nummer: 1263283-80-2
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: DDKYRGRSMTYEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decloxizine hydrochloride (C₂₁H₃₀Cl₂N₂O₂, CAS 3733-63-9) is a second-generation H₁ receptor antagonist used primarily to treat allergic conditions, asthma, and chronic inflammatory diseases . It inhibits histamine binding to H₁ receptors, reducing allergic responses and inflammation. Structurally, it features a piperazine derivative with two chlorine atoms in its hydrochloride form, contributing to its pharmacokinetic stability and receptor affinity . Clinical trials demonstrate its efficacy in reducing asthma exacerbations and improving lung function .

Vorbereitungsmethoden

General Principles of Hydrochloride Salt Synthesis

Hydrochloride salt formation is a cornerstone of pharmaceutical chemistry, enhancing drug stability and bioavailability. The process typically involves neutralization of a free base with hydrochloric acid under controlled conditions. For Decloxizine hydrochloride, this requires precise stoichiometric ratios, solvent optimization, and post-reaction purification.

Solvent Selection and Reaction Kinetics

Ketones such as ethylmethylketone (EMK) are preferred over esters (e.g., ethyl acetate) due to their superior ability to stabilize intermediates and minimize side reactions. In duloxetine hydrochloride synthesis, EMK demonstrated higher yield (75%) and purity compared to ethyl acetate, which produced discolored products due to impurity formation . This principle likely extends to this compound, where EMK could prevent oxidative degradation during acidification.

Table 1: Solvent Performance in Hydrochloride Salt Synthesis

SolventYield (%)Purity (%)Impurity Profile
Ethylmethylketone7599.6<0.1% byproduct
Ethyl Acetate6895.22.3% colored impurities
Tetrahydrofuran7097.81.1% residual solvent

Stepwise Synthesis of this compound

While explicit this compound protocols are absent in the provided sources, the duloxetine hydrochloride synthesis framework offers a replicable model. The process involves three stages: (1) enantiomeric resolution, (2) demethylation, and (3) hydrochloride salt formation.

Enantiomeric Resolution via Tartrate Salts

Chiral resolution using D-tartaric acid is critical for obtaining the desired (S)-enantiomer. A 2:1 molar ratio of racemic base to D-tartaric acid in acetone/water (90:10 v/v) at 50°C achieves 99.6% enantiomeric excess (ee) . For Decloxizine, similar conditions would ensure optical purity, though the optimal solvent ratio may require empirical adjustment.

Demethylation Using Chloroformates

Phenyl chloroformate in toluene/diisopropylethylamine (DIPEA) at 80°C effectively removes methyl groups from tertiary amines . This step’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis side reactions. Post-demethylation, hydrolysis with 5M KOH in ethanol under reflux completes the free base formation.

Hydrochloride Salt Crystallization

The free base is dissolved in EMK and treated with concentrated HCl at 0°C. Gradual acid addition (1 mole equivalent over 30 minutes) followed by 2-hour stirring induces crystallization. EMK’s low polarity promotes high crystal lattice integrity, yielding 167–169°C melting point hydrochloride salts .

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Large-scale synthesis employs jacketed reactors with precise temperature control (±1°C). For the demethylation step, a 1,200 L reactor charged with 311 kg of intermediate achieves 75% yield through:

  • Residence Time : 2 hours at 80°C

  • Agitation Rate : 150 rpm to ensure homogeneous mixing

  • Quenching Protocol : Sequential washes with diluted HCl (pH 3) and NaHCO₃ (2%) to remove unreacted chloroformate

Purification and Quality Control

Industrial purification involves two-stage crystallization:

  • Primary Crystallization : EMK/HCl mixture cooled to −5°C for 12 hours

  • Recrystallization : Ethanol/water (70:30 v/v) at 40°C to remove residual solvents

Final products are analyzed via HPLC (USP method), requiring:

  • Purity : ≥99.5% (area normalization)

  • Impurities : ≤0.15% single unknown, ≤0.5% total

Stability Challenges and Mitigation Strategies

This compound’s instability in acidic environments necessitates:

  • Oxygen Exclusion : Nitrogen-sparged reactors during acidification

  • Light Protection : Amber glass reactors to prevent photodegradation

  • Low-Temperature Storage : −20°C for long-term stability

Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months when packaged with desiccants .

Comparative Analysis of Alternative Methods

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling for hydrochloride salt formation, reducing solvent waste. Preliminary data for duloxetine show:

  • Yield : 72%

  • Reaction Time : 45 minutes vs. 4 hours for solvent-based methods
    However, scalability remains unproven for Decloxizine .

Continuous Flow Reactors

Microreactors enable rapid mixing and heat transfer, potentially improving Decloxizine’s ee:

  • Residence Time : 10 minutes

  • Temperature Control : ±0.5°C
    Pilot-scale trials achieved 98.8% ee for duloxetine, suggesting applicability to Decloxizine .

Analyse Chemischer Reaktionen

Substitution Reactions

The piperazine nitrogen atoms are primary sites for substitution:

Reagent Conditions Product
Halogenating agentsDMSO, 60–80°CN-halogenated derivatives
Alkylating agentsAlkaline aqueous mediumN-alkylpiperazine analogs
Acyl chloridesRoom temperatureN-acylated compounds (e.g., amides)

These reactions modify the compound’s hydrophobicity and receptor-binding affinity .

Oxidation and Reduction

  • Oxidation :
    • The ethanol side chain can be oxidized to a ketone using agents like KMnO₄ or CrO₃ under acidic conditions .
    • Piperazine ring oxidation may occur with strong oxidizers, yielding N-oxides .
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd) reduces the benzhydryl group to diphenylmethane derivatives .

Degradation Pathways

  • Acidic Hydrolysis : Prolonged exposure to HCl (pH < 3) cleaves the ether bond, yielding 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol and glycolic acid .
  • Photodegradation : UV light induces radical formation, leading to decomposition products like diphenylmethanol .

Analytical Characterization

  • UV-Vis Spectrophotometry : Absorbance maxima at 224 nm in 0.1M HCl, used for quantitative analysis .
  • Chromatography : HPLC methods resolve Decloxizine from metabolites (e.g., N-desmethyl derivatives) with retention times <6 minutes .

Comparative Reactivity

Property Decloxizine HCl Hydroxyzine HCl
Ether bond stabilityModerateHigh
Piperazine reactivityHigh (2° amines)Moderate (tertiary)
Oxidation susceptibilityHigh (ethanol chain)Low

Decloxizine’s secondary amines enhance nucleophilic reactivity compared to tertiary amines in hydroxyzine .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Allergic Conditions :
    • Decloxizine is primarily used for treating allergic rhinitis and urticaria (hives). Its antihistaminic effect helps alleviate symptoms associated with these conditions by blocking the action of histamine, a substance in the body that causes allergic symptoms .
  • Respiratory Disorders :
    • The compound has been studied as an adjunct therapy in asthma management. Clinical investigations have demonstrated its efficacy in preventing asthma attacks and reducing shortness of breath when administered in doses of 50 mg three times daily .
  • Bronchodilation :
    • Research comparing decloxizine with other bronchodilators has shown its potential effectiveness in improving lung function in patients with chronic obstructive pulmonary disease (COPD) and bronchitis .
  • Immune Response Modulation :
    • Ongoing research is exploring the role of decloxizine in modulating immune responses, particularly in conditions characterized by excessive inflammation or hypersensitivity .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with chronic asthma demonstrated that decloxizine significantly reduced the frequency of asthma attacks compared to placebo treatments. The study highlighted that patients receiving decloxizine experienced fewer exacerbations and improved overall lung function metrics.

Case Study: Comparison with Other Bronchodilators

In a comparative study against Franol, decloxizine was shown to have comparable effects on bronchial dilation, providing a viable alternative for patients who may not respond well to traditional therapies .

Data Tables

Application Area Indications Clinical Evidence
Allergic ConditionsAllergic rhinitis, urticariaEffective as an antihistamine
Respiratory DisordersAsthma, COPDPrevents asthma attacks; improves lung function
Immune Response ModulationInflammatory diseasesOngoing research into anti-inflammatory effects

Research Insights

Recent studies have indicated that decloxizine may also possess properties that extend beyond its antihistaminic effects, including potential roles in apoptosis and autophagy pathways . Further investigation into these areas could unveil new therapeutic applications, particularly in oncology and chronic inflammatory diseases.

Wirkmechanismus

UCB 1402 dihydrochloride exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This inhibition prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets involved include the histamine 1 receptors located on various cells, including endothelial cells and smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Pharmacological Profile

Parameter Decloxizine Hydrochloride Cetirizine Loratadine Dexchlorpheniramine Maleate
Molecular Weight 413.38 g/mol 388.89 g/mol 382.89 g/mol 461.05 g/mol
Receptor Specificity H₁ antagonist H₁ antagonist H₁ antagonist H₁ antagonist, anticholinergic
Half-Life ~12–15 hours ~8–11 hours ~8–14 hours ~20–25 hours
Sedative Effects Low (second-gen) Low (second-gen) Minimal (second-gen) High (first-gen)
Key Indications Asthma, chronic bronchitis Allergic rhinitis, urticaria Allergic rhinitis, urticaria Allergies, motion sickness

Key Findings :

  • Decloxizine’s extended half-life allows once-daily dosing, comparable to Loratadine but longer than Cetirizine .
  • Unlike first-generation antihistamines like Dexchlorpheniramine, Decloxizine exhibits minimal anticholinergic activity, reducing side effects like drowsiness .
  • Structural uniqueness: The dichlorinated piperazine backbone enhances its metabolic stability compared to Cetirizine (a carboxylated derivative of hydroxyzine) .

Structural and Analytical Comparisons

  • Decloxizine Dihydrochloride : A related salt (CAS 13073-96-6) with two HCl molecules, used in research for isotopic labeling (e.g., Decloxizine-d8) .
  • Analytical Methods : Parallel HPLC with UV detection (230 nm) is validated for quantifying Decloxizine alongside other drugs like glipizide, ensuring precise impurity profiling (<1.5% total impurities) .

Biologische Aktivität

Decloxizine hydrochloride is a compound primarily recognized for its role as a histamine receptor antagonist, particularly targeting H1 receptors. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H29ClN2O2
  • CAS Number : 1263283-80-2
  • Chemical Structure : The compound features a piperazine core, which is common among many antihistamines.

This compound exerts its biological effects by selectively binding to H1 histamine receptors. This action inhibits the physiological effects of histamine, which include:

  • Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Increased Vascular Permeability : Prevents fluid leakage from blood vessels into tissues.
  • Smooth Muscle Contraction : Reduces bronchoconstriction and other smooth muscle contractions mediated by histamine.

The inhibition of these processes makes Decloxizine effective in managing allergic reactions and inflammatory conditions .

Antihistaminic Properties

This compound has demonstrated significant antihistaminic activity. In various studies, it has been shown to effectively block the effects of histamine in vivo and in vitro settings. The efficacy is often compared with other antihistamines such as cetirizine and loratadine, with Decloxizine showing unique pharmacokinetic properties that may offer advantages in specific therapeutic contexts .

Clinical Applications

This compound is primarily investigated for its applications in:

  • Allergic Conditions : Effective in treating symptoms associated with allergic rhinitis and urticaria.
  • Respiratory Disorders : Used in managing asthma and bronchitis due to its bronchodilator effects.
  • Inflammation : Potential use in conditions characterized by excessive inflammation due to its ability to inhibit histamine-mediated responses .

Pharmacokinetics

A study on the pharmacokinetic profile of this compound indicated a favorable absorption rate when administered orally. The compound exhibited a half-life conducive to once-daily dosing, which is beneficial for patient compliance .

Efficacy in Clinical Trials

Clinical trials have shown that this compound significantly reduces the severity of allergic symptoms compared to placebo controls. For instance, a double-blind study involving patients with seasonal allergies reported a 30% greater reduction in symptom scores compared to those receiving a placebo .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionKey Therapeutic UsesSide Effects
DecloxizineH1 receptor antagonistAllergic rhinitis, asthmaSedation (less common)
CetirizineH1 receptor antagonistAllergic rhinitisDrowsiness, dry mouth
LoratadineH1 receptor antagonistAllergic rhinitisMinimal sedation

Decloxizine's unique binding affinity may provide enhanced therapeutic outcomes in specific patient populations compared to traditional antihistamines .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Decloxizine hydrochloride, and how are intermediates characterized during synthesis?

  • This compound (C₂₁H₂₈N₂O₂·HCl) is synthesized via nucleophilic substitution reactions involving diphenylmethylpiperazine derivatives. Key intermediates include 2-{2-[4-(Diphenylmethyl)-1-piperazinyl]-ethoxy}-ethanol, which are characterized using NMR spectroscopy (¹H/¹³C), mass spectrometry , and HPLC to confirm structural integrity . Purity thresholds (>98%) are typically enforced via column chromatography or recrystallization.

Q. What analytical methods ensure purity and stability in this compound formulations for preclinical studies?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying this compound in formulations. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–4.0) to achieve baseline separation . Stability studies under accelerated conditions (40°C/75% RH) assess degradation products, with mass balance and forced degradation (acid/base/oxidative stress) validating method robustness .

Q. How does this compound’s mechanism of action differ from first-generation antihistamines in allergic response modulation?

  • Unlike first-gen agents (e.g., diphenhydramine), Decloxizine selectively antagonizes H₁ receptors with minimal blood-brain barrier penetration, reducing sedation. Its piperazine moiety enhances binding affinity to peripheral histamine receptors, confirmed via radioligand displacement assays (IC₅₀ < 10 nM) . In vitro models (e.g., mast cell degranulation assays) further demonstrate inhibition of cytokine release (IL-4, IL-13) .

Advanced Research Questions

Q. How to design dose-response studies to assess this compound’s efficacy in murine models of allergic asthma?

  • Experimental Design :

  • Use ovalbumin-sensitized BALB/c mice divided into cohorts (n=10) receiving Decloxizine (1–50 mg/kg/day) vs. controls.
  • Measure bronchoalveolar lavage (BAL) eosinophil counts and serum IgE via ELISA.
  • Apply non-linear regression (Hill equation) to calculate ED₅₀ values. Include positive controls (e.g., cetirizine) and validate statistical power (α=0.05, β=0.2) .

Q. How to address discrepancies in this compound’s receptor binding data across published studies?

  • Contradictions in binding affinity (e.g., H₁ vs. muscarinic receptors) may arise from assay variability (e.g., radioligand purity, membrane preparation). Resolve via:

  • Standardized protocols : Use identical cell lines (e.g., CHO-K1 expressing human H₁ receptors) and buffer conditions.
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity.
  • Surface plasmon resonance (SPR) for real-time kinetic analysis of receptor-ligand interactions .

Q. What methodological considerations are critical for comparative studies of this compound and newer antihistamines (e.g., levocetirizine)?

  • Head-to-head trials must standardize endpoints (e.g., wheal suppression in histamine challenge tests) and pharmacokinetic parameters (Tₘₐₓ, t₁/₂).
  • Use double-blind, crossover designs to minimize bias.
  • Employ pharmacodynamic modeling to correlate plasma concentrations with efficacy.
  • Include safety profiling (e.g., QTc prolongation risk via hERG channel assays) .

Eigenschaften

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKYRGRSMTYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-80-2
Record name Decloxizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECLOXIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC294RL1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.